molecular formula C16H10BrNO3 B10980672 7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B10980672
M. Wt: 344.16 g/mol
InChI Key: ZYMOEIXJYSDDCW-UHFFFAOYSA-N
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Description

7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid: is a quinoline derivative with a bromine atom at the 7th position, a hydroxyphenyl group at the 2nd position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the use of a Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound in the presence of an acid catalyst. Another method involves the Pfitzinger reaction, where isatin reacts with a methyl ketone in a basic medium .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Biology and Medicine: In medicinal chemistry, 7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity .

Mechanism of Action

The mechanism of action of 7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of essential enzymes in bacteria. In anticancer applications, it may interfere with cell division processes by targeting specific proteins involved in the cell cycle .

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 7-Bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid provides unique reactivity, allowing for specific chemical modifications that are not possible with other similar compounds. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C16H10BrNO3

Molecular Weight

344.16 g/mol

IUPAC Name

7-bromo-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

InChI

InChI=1S/C16H10BrNO3/c17-10-3-6-12-13(16(20)21)8-14(18-15(12)7-10)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21)

InChI Key

ZYMOEIXJYSDDCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O)O

Origin of Product

United States

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